SCH 58053

描述

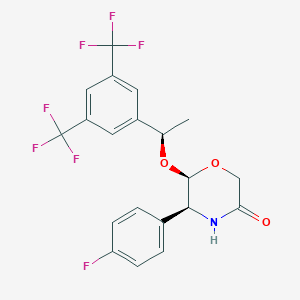

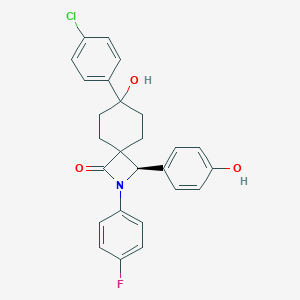

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a useful research compound. Its molecular formula is C26H23ClFNO3 and its molecular weight is 451.9 g/mol. The purity is usually 95%.

The exact mass of the compound (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

胆固醇吸收抑制

SCH 58053已被确定为一种有效的胆固醇吸收抑制剂 . 在对小鼠进行的研究中发现,当小鼠被喂食含有this compound的低胆固醇饮食时,胆固醇吸收量降低了46% . 这表明this compound可能用于治疗与高胆固醇相关的疾病。

粪便中性甾醇排泄量增加

除了减少胆固醇吸收外,使用this compound还导致粪便中性甾醇排泄量增加了67% . 这可能有助于控制那些降低胆固醇水平有益的疾病。

胆汁脂质组成不变

尽管胆固醇吸收和粪便中性甾醇排泄发生了变化,但小鼠的胆汁脂质组成、胆汁酸合成、胆汁酸库的大小和组成保持不变 . 这表明this compound不会对脂质代谢的这些方面产生负面影响。

在动脉粥样硬化治疗中的潜在应用

血浆低密度脂蛋白胆固醇(LDL-C)水平升高是动脉粥样硬化发展的主要危险因素 . 鉴于this compound可以抑制胆固醇吸收并增加粪便中性甾醇排泄,它可能用于治疗动脉粥样硬化。

作用机制

Target of Action

SCH 58053, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a potent inhibitor of cholesterol absorption . The primary targets of this compound are the proteins involved in the absorption of cholesterol in the intestine .

Mode of Action

This compound inhibits cholesterol absorption by interacting with these proteins and disrupting the uptake of luminal sterol across the microvillus membrane . This interaction results in a decrease in the absorption of cholesterol and an increase in fecal neutral sterol excretion .

Biochemical Pathways

The inhibition of cholesterol absorption by this compound affects the cholesterol metabolism pathway . It reduces the concentration of low-density lipoprotein-cholesterol (LDL-C), a major determinant of plasma LDL-C concentrations .

Pharmacokinetics

The pharmacokinetics of this compound are consistent with extensive glucuronidation and enterohepatic recirculation . The primary metabolic pathway for this compound is by glucuronidation of the 4-hydroxyphenyl group . Approximately 78% of the administered dose is excreted in feces and 11% in urine .

Result of Action

The result of this compound’s action is a significant reduction in cholesterol absorption, leading to lower hepatic and biliary cholesterol concentrations . This can potentially lead to a decrease in the risk of developing atherosclerosis and other cardiovascular diseases associated with high LDL-C levels .

Action Environment

The action of this compound is influenced by the dietary cholesterol content. When the dietary cholesterol content is increased, animals given this compound manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This suggests that the efficacy of this compound can be influenced by dietary factors.

生化分析

Biochemical Properties

Sch 58053 has been identified as a potent inhibitor of cholesterol absorption . It interacts with various biomolecules, including enzymes and proteins involved in cholesterol metabolism . The nature of these interactions involves the disruption of cholesterol absorption, which is not mediated via changes in either the size or composition of the intestinal bile acid pool, or the level of mRNA expression of proteins that facilitate cholesterol efflux from the enterocyte .

Cellular Effects

In cellular processes, this compound has been observed to reduce cholesterol absorption by 46% and increase fecal neutral sterol excretion by 67% . It does not significantly alter biliary lipid composition, bile acid synthesis, pool size, or pool composition .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cholesterol absorption . This is achieved not through changes in the expression of mRNA for proteins such as ABCA1, ABCG5, or ABCG8 in the enterocyte, but rather through the disruption of the uptake of luminal sterol across the microvillus membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . The compound has been observed to maintain its stability and effectiveness over time, with no significant degradation observed .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits cholesterol absorption, while at higher doses, it does not appear to cause any toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol absorption . It interacts with enzymes and cofactors involved in this pathway, and its presence can affect metabolic flux and metabolite levels .

Transport and Distribution

Preliminary studies suggest that the compound may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Current studies are focused on identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

属性

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZUDTYEZMUJDW-GMUMFXLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433297 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-53-5 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for Sch 58053 in inhibiting cholesterol absorption?

A1: While the precise mechanism remains unclear, research suggests that this compound does not exert its effects by:

- Altering the size or composition of the bile acid pool in the intestine. []

- Changing the expression levels of mRNA for proteins involved in cholesterol efflux from enterocytes, such as ABCA1, ABCG5, or ABCG8. []

Q2: How does the activity of this compound differ from other cholesterol-lowering drugs, particularly statins?

A2: this compound specifically targets intestinal cholesterol absorption. In contrast, statins primarily work by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This targeted action of this compound could potentially offer advantages in terms of side effect profiles and efficacy in specific patient populations.

Q3: What have animal studies revealed about the efficacy and safety of this compound?

A3: In studies using mice fed a high-cholesterol diet, this compound effectively reduced cholesterol absorption and increased fecal neutral sterol excretion. [] Importantly, it did not significantly alter biliary lipid composition or bile acid synthesis. [] These findings suggest a favorable safety profile and efficacy in reducing cholesterol levels. Further research, including clinical trials, is necessary to confirm these findings in humans and assess long-term safety.

Q4: Does this compound show rapid action in inhibiting cholesterol absorption?

A4: Yes, research indicates that this compound exhibits a rapid onset of action. In a study using lymph-fistula rats, a single intraduodenal administration of this compound significantly inhibited lymphatic cholesterol transport within one hour of administration. [] This rapid action makes it a promising candidate for further development as a cholesterol-lowering agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)